BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 3-Ethylpentanoic
Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Ethylpentanoic acid

Cat. No.: B1595041

Foreword

In the landscape of modern chemical research and pharmaceutical development, a nuanced
understanding of molecular entities is paramount. 3-Ethylpentanoic acid (CAS No: 58888-87-
2), a branched-chain fatty acid, represents a molecule of significant interest. While structurally
unassuming, its chemical properties and biological interactions offer a compelling narrative for
researchers. This guide is designed for the discerning scientist, moving beyond a superficial
listing of data to explore the causality behind its behavior. We will delve into its physicochemical
characteristics, spectroscopic signature, synthetic pathways, and its emerging role as a
synthetic intermediate and biologically active compound. The protocols and data herein are
presented to be self-validating, grounded in established chemical principles and supported by
authoritative references to ensure scientific integrity.

Core Molecular Profile and Physicochemical
Properties

3-Ethylpentanoic acid is a carboxylic acid characterized by a seven-carbon skeleton. Its
structure consists of a pentanoic acid backbone with an ethyl group substituted at the third
carbon position.[1] This branching imparts specific steric and electronic properties that
influence its reactivity and physical behavior compared to its linear isomer, heptanoic acid. The
carboxyl functional group is the primary site of reactivity and is responsible for its acidic nature
and ability to form hydrogen bonds.[1]
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Structural and General Data

Identifier Value Source

IUPAC Name 3-ethylpentanoic acid PubChem|[2]
CAS Number 58888-87-2 PubChem[2]
Molecular Formula C7H1402 PubChem|[2]
Molecular Weight 130.18 g/mol PubChem[2]
SMILES CCC(CC)CC(=0)0 Biosynth[3]
InChl Key ATUUSOSLBXVIKL- CymitQuimica[1]

UHFFFAOYSA-N

Physical and Chemical Properties

A summary of the key physicochemical properties is crucial for predicting the behavior of 3-

Ethylpentanoic acid in various experimental conditions, from reaction setups to analytical

separations.
Property Value Source
Appearance Colorless to pale yellow liquid CymitQuimica[1]
Density 0.9+£0.1 g/cm3 ECHEMI[4], Chemsrc[5]
Boiling Point ~212-215 °C at 760 mmHg ECHEMI[4], Chemsrc[5]
Flash Point 102.8 +6.9 °C ECHEMI[4]
Refractive Index ~1.431 ECHEMI[4]
XLogP3 2.1 PubChem|[2]
Topological Polar Surface Area  37.3 A2 PubChem][2]

Expertise & Experience Insight: The XLogP3 value of 2.1 indicates moderate lipophilicity. This

suggests that while it has some solubility in nonpolar organic solvents, the carboxylic acid

group ensures a degree of polarity. This balance is critical in drug development, influencing

properties like membrane permeability and interaction with biological targets. The relatively
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high boiling point is a direct consequence of intermolecular hydrogen bonding between the
carboxylic acid groups.

Spectroscopic Characterization: The Molecular
Fingerprint

Accurate structural elucidation is the bedrock of chemical science. The combination of Infrared
(IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides an
unambiguous identification of 3-Ethylpentanoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups in 3-Ethylpentanoic
acid.

e O-H Stretch: A very broad and strong absorption band is expected in the 2500-3500 cm~1
region. This characteristic broadness is due to the strong hydrogen bonding between acid
molecules in the liquid phase.[6]

o C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000
cm~L,

e C=0 Stretch: A strong, sharp absorption band characteristic of a carboxylic acid carbonyl
group will be present, typically between 1700-1725 cm~1.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.
e 'HNMR:

o -COOH (1H): A very broad singlet, highly deshielded, appearing far downfield (typically 10-
12 ppm). Its broadness is due to chemical exchange.[6]

o -CH- (1H): A multiplet, located alpha to two methylene groups and beta to the carbonyl.

o -CH:z- (alpha to COOH, 2H): A doublet, deshielded by the adjacent carbonyl group.
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o -CHz- (in ethyl groups, 4H): A quartet, coupled to the adjacent methyl protons.

o -CHs (in ethyl groups, 6H): A triplet, coupled to the adjacent methylene protons.

o BC NMR:

o -COOH: The carbonyl carbon is the most deshielded, appearing in the 175-185 ppm
region.[6]

o -CH-: The tertiary carbon at position 3.
o -CH:-: Signals for the three distinct methylene carbons.

o -CHs: Signal for the two equivalent methyl carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry will show a molecular ion peak ([M]*) at m/z = 130.
Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl radical (-
OH, m/z = 113) and the subsequent loss of carbon monoxide (-CO, m/z = 85), which is a
signature fragmentation pathway.[6]

Synthesis and Chemical Reactivity

Understanding how a molecule is synthesized and how it reacts is fundamental to its
application. 3-Ethylpentanoic acid serves as a valuable synthetic intermediate.[7]

Plausible Synthetic Pathway: Malonic Ester Synthesis

A robust and common method for preparing substituted carboxylic acids is the malonic ester
synthesis. While direct synthesis for 3-ethylpentanoic acid is not detailed in the provided
literature, a scientifically sound protocol can be extrapolated from the synthesis of its close
analog, 3-methylpentanoic acid.[8] This demonstrates a logical approach to creating branched-
chain acids.

Experimental Protocol: Synthesis via Diethyl Ethylmalonate
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» Deprotonation: Diethyl ethylmalonate is treated with a strong base, such as sodium ethoxide
(NaOEt) in ethanol, to generate a stabilized enolate. The ethoxide anion abstracts the acidic
a-hydrogen between the two ester groups.

 Alkylation: The resulting enolate nucleophile is then alkylated with an ethyl halide, such as
ethyl bromide (CH3CH:zBr). This introduces the second ethyl group at the a-position.

o Saponification and Decarboxylation: The resulting diethyl diethylmalonate is hydrolyzed
under basic conditions (e.g., using aqueous potassium hydroxide to prevent precipitation of
salts) followed by acidification (e.g., with H2S0Oa4).[8] Heating the resulting dicarboxylic acid
intermediate causes decarboxylation, yielding the final product, 3-Ethylpentanoic acid.

Causality Insight: The choice of potassium hydroxide over sodium hydroxide for saponification
IS critical to maintain a homogenous reaction mixture, as sodium salts of the intermediate can
precipitate and stall the reaction.[8] Subsequent acidification must be done with a non-volatile
acid like sulfuric acid to prevent co-distillation with the product during purification.[8]

Step 1: Enolate Formation

(Sodium Ethoxide (Base))

DERSaIe] Malonate Enolate
Diethyl Ethylmalonate SN2 Attack

Step 2: Alkylation

Ethyl Bromide - Diethyl Diethylmalonate
-CO2

Step 3: Hydrolysis & Decarboxylation

1. KOH, H20 . .
2. H2S04, Heat 3-Ethylpentanoic Acid
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Caption: Malonic ester synthesis pathway for 3-Ethylpentanoic acid.

Core Reactivity

The chemistry of 3-Ethylpentanoic acid is dominated by its carboxyl group. It undergoes
reactions typical of carboxylic acids, making it a versatile building block in organic synthesis.[1]

[7]
o Neutralization: As an acid, it reacts with bases to form carboxylate salts.

» Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) to
form esters. This is a fundamental transformation used to modify the molecule's properties or
protect the carboxyl group.[1]

e Amidation: The carboxyl group can be converted to an amide, often via an acyl chloride
intermediate, by reacting with an amine. This is a cornerstone reaction in the synthesis of
many pharmaceuticals.[7]

3-Ethylpentanoic Acid

R-COOH

Alcohol (R'OH) 1. SOCI2
+ H* 2. Amine (HNR'2)

Carboxylate Salt Ester Amide
R-COO~ M+ R-COOR' R-CONR"2

Click to download full resolution via product page

+ Base (MOH)

Caption: Key reactions of the 3-Ethylpentanoic acid carboxyl group.
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Applications in Research and Drug Development

3-Ethylpentanoic acid is more than a simple chemical intermediate; its unique structure has
led to its investigation in several high-value applications.

Analytical Reference Standard

The compound is used as a fully characterized reference standard for analytical method
development, validation, and quality control during drug synthesis and formulation.[9] Its purity
and known spectroscopic properties allow for the accurate quantification and identification of
related substances in complex matrices.

Potential Therapeutic Activity

Emerging research has highlighted the potential biological activity of 3-Ethylpentanoic acid,
making it a molecule of interest for drug discovery professionals.

o HDAC Inhibition: It has been shown to inhibit histone deacetylase (HDAC) activity.[1][3]
HDAC inhibitors are a class of compounds being actively investigated as anti-cancer agents,
as they can modulate gene expression and induce cell cycle arrest and apoptosis in tumor
cells.

o Fatty Acid Synthase Inhibition: The molecule also demonstrates inhibitory effects on fatty
acid synthase, an enzyme involved in the production of branched-chain fatty acids that can
be hepatotoxic.[1][3] This mechanism is relevant to metabolic disorders and certain types of
cancer where fatty acid metabolism is dysregulated.

Pharmacokinetic Interest

Studies in animal models have indicated that 3-Ethylpentanoic acid possesses interesting
pharmacokinetic properties. It can be converted into a more hydrophobic form by endogenous
enzymes, which may enhance its absorption from the gastrointestinal tract and alter its
metabolic profile in the liver.[1][3] This inherent "drug-like" characteristic makes its scaffold an
attractive starting point for medicinal chemistry campaigns.

Safety and Handling
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A thorough understanding of a chemical's hazard profile is non-negotiable for ensuring
laboratory safety.

e Primary Hazards: Like many carboxylic acids, 3-Ethylpentanoic acid is expected to be an
irritant. Direct contact may cause skin and serious eye irritation.[1][10] Inhalation of vapors
may cause respiratory tract irritation.[10]

» Toxicological Profile: While specific toxicological data for 3-Ethylpentanoic acid is limited,
data for structurally related compounds like 2-ethylhexanoic acid indicate potential for
developmental toxicity at high oral doses in rodent studies.[11] The proposed mechanism
involves liver toxicity leading to a zinc deficiency in the developing embryo.[11] This
underscores the importance of minimizing exposure.

Recommended Handling Protocol:
o Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

o First Aid:

o Eyes: In case of contact, immediately rinse cautiously with water for several minutes.
Remove contact lenses if present and easy to do. Continue rinsing and consult a
physician.[10]

o Skin: Wash off with soap and plenty of water.[10]
o Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[10]

o Storage: Store in a tightly sealed container in a dry, well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethylpentanoic Acid:
Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595041#3-ethylpentanoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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